molecular formula C15H14Cl2O2 B12392703 2,2'-Dichloro bisphenol A-d12

2,2'-Dichloro bisphenol A-d12

Cat. No.: B12392703
M. Wt: 309.2 g/mol
InChI Key: XBQRPFBBTWXIFI-CLWNCLMISA-N
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Description

2,2’-Dichloro bisphenol A-d12 is a deuterium-labeled derivative of 2,2’-Dichloro bisphenol A. This compound is primarily used in scientific research as a stable isotope-labeled compound. The incorporation of deuterium atoms into the molecular structure allows for the study of pharmacokinetics and metabolic profiles of drugs, as deuterium can act as a tracer .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,2’-Dichloro bisphenol A-d12 involves the deuteration of 2,2’-Dichloro bisphenol A. This process typically includes the exchange of hydrogen atoms with deuterium atoms in the presence of a deuterating agent. The reaction conditions often require a deuterium source such as deuterium oxide (D2O) or deuterated solvents, and a catalyst to facilitate the exchange process .

Industrial Production Methods

Industrial production of 2,2’-Dichloro bisphenol A-d12 follows similar synthetic routes but on a larger scale. The process involves the use of high-purity deuterium sources and optimized reaction conditions to ensure maximum deuterium incorporation. The product is then purified using techniques such as crystallization or chromatography to achieve the desired purity levels .

Chemical Reactions Analysis

Types of Reactions

2,2’-Dichloro bisphenol A-d12 undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2,2’-Dichloro bisphenol A-d12 is widely used in scientific research due to its stable isotope labeling. Some of its applications include:

    Pharmacokinetics: Used as a tracer to study the absorption, distribution, metabolism, and excretion of drugs.

    Metabolic Studies: Helps in understanding the metabolic pathways and identifying metabolites.

    Environmental Studies: Used to trace the environmental fate and transport of chemicals.

    Material Science: Employed in the study of polymer degradation and stability.

Mechanism of Action

The mechanism of action of 2,2’-Dichloro bisphenol A-d12 is primarily related to its role as a tracer. The deuterium atoms in the compound do not significantly alter its chemical properties but allow for the tracking of the compound through various biological and chemical processes. This tracking is achieved through techniques such as mass spectrometry, which can distinguish between deuterium and hydrogen atoms .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2,2’-Dichloro bisphenol A-d12 is unique due to the presence of both chlorine atoms and deuterium labeling. This combination allows for specific studies related to halogenated bisphenols and their metabolic and environmental behavior. The deuterium labeling provides an additional advantage in tracing and quantifying the compound in various research applications .

Properties

Molecular Formula

C15H14Cl2O2

Molecular Weight

309.2 g/mol

IUPAC Name

2-chloro-4-[2-(3-chloro-2,5,6-trideuterio-4-hydroxyphenyl)-1,1,1,3,3,3-hexadeuteriopropan-2-yl]-3,5,6-trideuteriophenol

InChI

InChI=1S/C15H14Cl2O2/c1-15(2,9-3-5-13(18)11(16)7-9)10-4-6-14(19)12(17)8-10/h3-8,18-19H,1-2H3/i1D3,2D3,3D,4D,5D,6D,7D,8D

InChI Key

XBQRPFBBTWXIFI-CLWNCLMISA-N

Isomeric SMILES

[2H]C1=C(C(=C(C(=C1C(C2=C(C(=C(C(=C2[2H])[2H])O)Cl)[2H])(C([2H])([2H])[2H])C([2H])([2H])[2H])[2H])Cl)O)[2H]

Canonical SMILES

CC(C)(C1=CC(=C(C=C1)O)Cl)C2=CC(=C(C=C2)O)Cl

Origin of Product

United States

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